3-Amino-5-(ethylcarbamoyl)phenylboronic acid
Overview
Description
3-Amino-5-(ethylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C9H13BN2O3. It is a boronic acid derivative, characterized by the presence of an amino group, an ethylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(ethylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, at room temperature, and in the presence of a base like triethylamine to facilitate the formation of the ethylcarbamoyl group .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(ethylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Amino-5-(ethylcarbamoyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-(ethylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The ethylcarbamoyl group enhances its stability and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and ethylcarbamoyl groups, making it less specific in biological interactions.
3-Chloro-5-(ethylcarbamoyl)phenylboronic acid: Similar structure but with a chlorine atom instead of an amino group, which alters its reactivity and applications.
Uniqueness
3-Amino-5-(ethylcarbamoyl)phenylboronic acid is unique due to the presence of both an amino group and an ethylcarbamoyl group, which confer specific reactivity and potential for targeted applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[3-amino-5-(ethylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCFGNQOLPQDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198114 | |
Record name | Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-11-7 | |
Record name | Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101198114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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